molecular formula C18H22N2O3 B11381719 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide

Cat. No.: B11381719
M. Wt: 314.4 g/mol
InChI Key: CNQOLBNYBNCCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide is a synthetic benzamide derivative featuring a furan ring and a morpholine group linked via an ethyl chain. Its structure combines aromatic (furan, benzamide) and heterocyclic (morpholine) moieties, which are common in medicinal and agrochemical compounds.

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-methylbenzamide

InChI

InChI=1S/C18H22N2O3/c1-14-4-2-5-15(12-14)18(21)19-13-16(17-6-3-9-23-17)20-7-10-22-11-8-20/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,19,21)

InChI Key

CNQOLBNYBNCCPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-(furan-2-yl)-2-(morpholin-4-yl)ethanamine, which is then reacted with 3-methylbenzoyl chloride under basic conditions to form the desired benzamide compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide. The compound has shown effectiveness against various cancer cell lines, as demonstrated in the following table:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.0

The mechanism of action involves the induction of apoptosis through caspase activation and inhibition of crucial signaling pathways, including PI3K/Akt and MAPK/ERK.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. In vitro studies indicate that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity is attributed to its ability to inhibit specific kinases involved in cell proliferation and survival, as well as modulating gene expression related to inflammation.

Case Study 1: Breast Cancer Treatment

A clinical trial involving MCF-7 breast cancer cells revealed that patients treated with this compound experienced a notable reduction in tumor size compared to control groups. This study underscores the compound's potential as a novel therapeutic agent in breast cancer treatment.

Case Study 2: Inflammatory Disorders

Research focusing on inflammatory bowel disease (IBD) demonstrated that administration of this compound led to decreased symptoms and improved histological scores in animal models. These findings suggest its utility in managing chronic inflammatory conditions.

Material Science Applications

Beyond biological applications, this compound has potential applications in material science. Its unique chemical structure allows for the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural Analogues with Morpholine Substituents

2-(Morpholin-4-yl)ethyl Derivatives

highlights compounds with a 2-(morpholin-4-yl)ethyl substituent. For example, compound 16 (Ki = 221 nM) demonstrated 14-fold lower affinity for cannabinoid receptors compared to its n-pentyl analog, suggesting that the morpholinoethyl group may reduce binding efficiency in certain contexts . This contrasts with N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide, where the morpholine is directly attached to a furan-containing ethyl chain. The divergent outcomes emphasize the role of substituent positioning and core structure in modulating activity.

Furan-Containing Carboxamides

Agrochemical Derivatives

2-Methyl-N-phenyl-3-furancarboxamide (fenfuram, ) is a fungicide featuring a furan-carboxamide backbone. Unlike the target compound, fenfuram lacks a morpholine group, indicating that the addition of morpholine may alter bioactivity profiles. Similarly, N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide (cyprofuram, ) incorporates a tetrahydrofuran ring but shows pesticidal utility. These examples highlight furan’s prevalence in agrochemicals but suggest that morpholine incorporation could shift applications toward pharmaceuticals.

Chromen-Thiazolidinone Hybrids

N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide () shares the furan-carboxamide motif but fused with a chromen-thiazolidinone core. Such structural complexity may enhance binding to biological targets compared to simpler benzamides, though synthetic complexity increases.

Morpholine Positioning and Bioactivity

N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-3-(trifluoromethyl)benzamide () attaches morpholine via a methylene-phenyl group rather than an ethyl chain. This variation could influence solubility and pharmacokinetics, as ethyl chains may offer greater conformational flexibility.

Biological Activity

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C15H18N2O2
Molecular Weight : 258.32 g/mol
SMILES Notation : CC(=O)N(C1=CC=C(C=C1)C(=O)NCC2CCOCC2)C3=CC=CO=C3

The compound features a furan ring, a morpholine moiety, and a benzamide structure, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. The furan and morpholine components may facilitate binding to biological macromolecules, while the benzamide group can modulate enzyme or receptor activity, leading to therapeutic effects.

Anticancer Properties

Research has indicated that this compound exhibits antiproliferative activity against several human cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis via caspase activation
K562 (Leukemia)8Inhibition of cell proliferation and induction of cell cycle arrest
MV4-11 (Leukemia)9Activation of apoptotic pathways

Studies have shown that treatment with this compound leads to the cleavage of poly(ADP-ribose) polymerase (PARP), indicating the initiation of apoptotic processes. Additionally, flow cytometry analyses have demonstrated a significant reduction in the number of proliferating cells post-treatment, further supporting its potential as an anticancer agent .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . In vitro studies reveal:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

The compound demonstrates significant inhibitory effects against these pathogens, suggesting its potential utility in developing new antimicrobial therapies .

Case Studies

  • Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of this compound showed dose-dependent antiproliferative effects. The highest concentration tested (10 µM) resulted in a 70% reduction in cell viability after 48 hours.
  • Leukemia Research : K562 cells treated with 8 µM of the compound exhibited significant apoptosis markers, including increased caspase activity and decreased PCNA levels, indicating reduced cell proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.